molecular formula C10H11ClO3S B1425418 2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride CAS No. 1523391-72-1

2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride

Cat. No.: B1425418
CAS No.: 1523391-72-1
M. Wt: 246.71 g/mol
InChI Key: QSMPCCSLJVXVBY-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride (CAS 1248158-97-5) is a sulfonyl chloride derivative featuring a 2,3-dihydrobenzofuran aromatic system. The compound’s structure comprises a partially saturated benzofuran ring fused to a sulfonyl chloride group via an ethane linker. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for introducing sulfonate or sulfonamide functionalities.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c11-15(12,13)6-4-8-1-2-10-9(7-8)3-5-14-10/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMPCCSLJVXVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2,3-dihydro-1-benzofuran with ethane-1-sulfonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a benzofuranone .

Scientific Research Applications

Research indicates that 2-(2,3-dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride exhibits several biological activities, making it a candidate for further investigation in drug development.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In vitro studies report the following Minimum Inhibitory Concentrations (MIC):

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Cholinesterase Inhibition

The compound's potential as a cholinesterase inhibitor has been evaluated, which is significant for treating neurodegenerative diseases. The inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are as follows:

EnzymeIC50 (µM)
Acetylcholinesterase150
Butyrylcholinesterase45

This selectivity for BChE may be beneficial in addressing conditions associated with cholinergic dysfunction.

Anti-inflammatory Properties

Preliminary findings indicate that the compound may possess anti-inflammatory properties. In vivo models demonstrated a reduction in inflammation markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models.

Case Studies

Several case studies have highlighted the therapeutic potential of 2-(2,3-dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride:

  • Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that administration of the compound significantly reduced infection rates compared to standard treatments.
  • Neuroprotective Effects : Another study focused on neurodegenerative diseases revealed that the compound's cholinesterase inhibitory activity correlated with improved cognitive function in animal models of Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in biochemical assays and drug design to modify specific targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonyl Chlorides

Substituent Variations on Aromatic Rings

The compound is structurally analogous to other sulfonyl chlorides bearing substituted phenyl groups, such as:

  • 1-(2-Methoxy-4-methylphenyl)ethane-1-sulfonyl chloride (CAS 1249982-98-6): This derivative contains a methoxy and methyl group on the phenyl ring. Electron-donating substituents like methoxy may reduce electrophilic reactivity compared to the electron-neutral dihydrobenzofuran system in the target compound.
  • 1-(4-Ethoxyphenyl)ethane-1-sulfonyl chloride (CAS 1251370-17-8): The ethoxy group enhances lipophilicity and may improve solubility in nonpolar solvents, whereas the dihydrobenzofuran’s oxygen atom could moderate polarity .

Functional Group Reactivity

Sulfonyl chlorides are generally more reactive than carbonyl chlorides due to the strong electron-withdrawing nature of the sulfonyl group. For example:

  • 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride (CAS 306936-09-4): This compound contains a thiazolecarbonyl chloride group. Carbonyl chlorides typically undergo nucleophilic acyl substitution (e.g., forming amides), whereas sulfonyl chlorides participate in sulfonylation (e.g., forming sulfonamides or sulfonate esters). The target compound’s sulfonyl chloride group thus offers distinct synthetic utility .

Comparison with Benzofuran Derivatives in Pharmacological Contexts

While Balanophonin () shares a benzofuran backbone, its structure includes additional hydroxyl, methoxy, and acrylaldehyde groups, making it pharmacologically relevant as a reference standard or natural product derivative. In contrast, the target sulfonyl chloride lacks these polar groups, suggesting its primary role is as a synthetic intermediate rather than a bioactive molecule .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Functional Group Aromatic System Key Applications/Properties
2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride 1248158-97-5 Sulfonyl chloride 2,3-Dihydrobenzofuran Reactive intermediate for sulfonylation
1-(2-Methoxy-4-methylphenyl)ethane-1-sulfonyl chloride 1249982-98-6 Sulfonyl chloride Methoxy/methyl-substituted phenyl Electron-donating substituents modulate reactivity
1-(4-Ethoxyphenyl)ethane-1-sulfonyl chloride 1251370-17-8 Sulfonyl chloride Ethoxy-substituted phenyl Enhanced lipophilicity for organic phases
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride 306936-09-4 Carbonyl chloride 2,3-Dihydrobenzofuran Heterocyclic synthesis; thiazole pharmacophore
Balanophonin N/A Acrylaldehyde, hydroxyl, methoxy 2,3-Dihydrobenzofuran Pharmacological research, reference standard

Biological Activity

2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of treating inflammatory diseases such as asthma. This article delves into the compound's biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a sulfonyl chloride group attached to a 2,3-dihydro-1-benzofuran moiety. Its chemical formula is C10H11ClO3SC_{10}H_{11}ClO_3S, with a molecular weight of approximately 246.71 g/mol. The sulfonyl chloride functional group is known for its reactivity, particularly in nucleophilic substitution reactions, making this compound a versatile scaffold for further chemical modifications.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory properties of 2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride, particularly in mouse models of asthma. The compound has shown promising results in reducing airway inflammation and hyper-responsiveness:

  • Preclinical Trials : In trials involving mouse models, the compound demonstrated significant reductions in asthmatic symptoms and improvements in lung function. These findings suggest its potential utility in asthma treatment due to its ability to modulate inflammatory pathways.

While detailed mechanisms of action remain under investigation, the reactivity of the sulfonyl chloride group allows for interactions with biological nucleophiles, which may influence various enzymatic pathways or receptor activities within biological systems. However, specific details regarding these interactions are still lacking and warrant further exploration.

Comparative Analysis with Similar Compounds

To elucidate the unique biological profile of 2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(Benzofuran-5-yl)ethane-1-sulfonic acidBenzofuran ring with a sulfonic acid groupAntimicrobial properties
2-(Furan-2-yl)ethane-1-sulfonyl chlorideFuran ring instead of benzofuranPotential anti-inflammatory effects
4-(Benzofuran-3-carbonyl)anilineBenzofuran with an amine substitutionCytotoxicity against cancer cells

This table illustrates that while there are compounds with similar structural motifs, the specific combination of the benzofuran scaffold and the sulfonyl chloride group in this compound may confer distinct biological properties not fully explored yet.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insight into potential applications:

  • Asthma Treatment : A study focusing on the application of sulfonyl chlorides in treating asthma revealed that compounds similar to 2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride exhibited significant anti-inflammatory effects in preclinical models.
  • Antimicrobial Activity : Related compounds have demonstrated antimicrobial properties against various bacterial strains. For instance, benzofuran derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and have shown varying degrees of efficacy .
  • Synthetic Pathways : The synthesis of this compound can be achieved through various methods that allow for modifications leading to derivatives with potentially enhanced biological activities. Understanding these synthetic routes is crucial for developing new therapeutic agents.

Q & A

Q. What are the primary synthetic routes for 2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves two stages:

Preparation of the benzofuran precursor : Start with 5-substituted 2,3-dihydrobenzofuran derivatives (e.g., 5-vinyl or 5-ethyl analogs). For example, 5-acetyl-2,3-dihydrobenzofuran (as in ) can be reduced to the corresponding ethane derivative .

Sulfonation and chlorination : React the ethane intermediate with chlorosulfonic acid (ClSO₃H) under controlled conditions. Key parameters include:

  • Temperature : 0–5°C to avoid over-sulfonation.
  • Solvent : Use inert solvents like dichloromethane or carbon tetrachloride.
  • Stoichiometry : A 1:1.2 molar ratio of precursor to ClSO₃H minimizes side products.
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) isolates the sulfonyl chloride .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.2–3.5 ppm (methylene protons adjacent to sulfonyl group) and δ 6.5–7.0 ppm (aromatic protons on benzofuran).
    • ¹³C NMR : A sulfonyl carbon signal near δ 55–60 ppm.
  • FT-IR : Strong S=O stretching vibrations at 1360 cm⁻¹ and 1170 cm⁻¹.
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (expected [M+H]⁺ for C₁₀H₁₁ClO₃S: ~247.02).
  • Elemental Analysis : Validate C, H, S, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize yield and reproducibility in continuous-flow synthesis?

Methodological Answer: Adopt a flow-chemistry framework (as in ):

Define Variables :

  • Critical factors : Reaction temperature, residence time, reagent stoichiometry.
  • Responses : Yield, purity, byproduct formation.

Screening Design : Use a fractional factorial design to identify dominant factors.

Response Surface Methodology (RSM) : Central Composite Design (CCD) models nonlinear relationships. Example optimization results:

Temperature (°C)Residence Time (min)Stoichiometry (ClSO₃H:Precursor)Yield (%)
5101.2:178
10151.5:165

Validation : Confirm optimal conditions with triplicate runs (RSD < 5%) .

Q. What strategies mitigate instability of the sulfonyl chloride group during storage?

Methodological Answer:

  • Stability Studies :
    • Thermal Stability : Store at –20°C under argon; monitor decomposition via HPLC every 7 days.
    • Moisture Sensitivity : Use molecular sieves (3Å) in storage vials.
    • Solvent Effects : Dissolve in anhydrous acetonitrile (not protic solvents like methanol).
  • Degradation Pathways : Hydrolysis to sulfonic acid is the primary route. Accelerated aging tests (40°C/75% RH) show <10% degradation over 30 days under optimal storage .

Q. How can computational modeling predict reactivity in electrophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Geometry Optimization : Use B3LYP/6-31G(d) to model the benzofuran-sulfonyl chloride system.
    • Electrophilicity Index (ω) : Calculate ω to compare reactivity with other sulfonyl chlorides.
    • Reaction Pathways : Simulate sulfonation transition states to identify rate-limiting steps.
  • Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. How are contradictory spectral data resolved during structural elucidation?

Methodological Answer:

  • Case Example : Discrepancy between NMR (expected singlet for sulfonyl group) and IR (weak S=O signal).
  • Resolution Steps :
    • Repeat Analysis : Ensure anhydrous conditions for NMR (DMSO-d₆ degassing).
    • 2D NMR : Use HSQC to confirm proton-carbon correlations.
    • Alternative Techniques : X-ray crystallography for definitive conformation.
  • Root Cause : Often trace moisture or incomplete sulfonation (remediate via Soxhlet extraction) .

Q. What alternative sulfonylation reagents compare to chlorosulfonic acid in efficacy?

Methodological Answer:

  • Sulfur Trioxide Complexes :

    • DMAP-SO₃ : Mild conditions (room temperature, THF) but lower yields (~60%).
    • Pyridine-SO₃ : Higher reactivity but requires strict temperature control.
  • Comparative Data :

    ReagentYield (%)Purity (%)Byproducts
    ClSO₃H8598<2%
    DMAP-SO₃62908%
    Pyridine-SO₃75955%
  • Trade-offs : ClSO₃H offers superior efficiency but requires hazardous handling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride

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